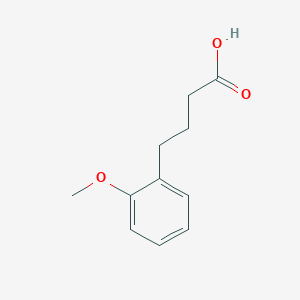

4-(2-methoxyphenyl)butanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399219 | |

| Record name | 4-(2-methoxyphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33209-75-5 | |

| Record name | 4-(2-methoxyphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenyl)butyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-methoxyphenyl)butanoic Acid

Abstract: This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)butanoic acid (CAS No. 33209-75-5), a valuable carboxylic acid derivative for research and development. The document details the compound's identification, physicochemical properties, a representative synthetic protocol, robust methods for structural characterization, and its potential applications in drug discovery and organic synthesis. Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a chemical intermediate and building block for more complex molecular architectures.

Compound Identification and Overview

This compound is a monosubstituted aromatic carboxylic acid. The presence of the butanoic acid chain and the methoxy group at the ortho position of the benzene ring makes it a versatile intermediate for introducing this specific moiety into larger molecules. Its structural isomers, particularly the para substituted 4-(4-methoxyphenyl)butyric acid, are well-documented and utilized in various synthetic applications, including as starting materials for preclinical candidates.[1]

While specific experimental data for the ortho isomer is not as widely published as its para counterpart, its chemical behavior and properties can be reasonably extrapolated from this closely related compound, providing a solid foundation for its use in experimental design.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 33209-75-5 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol |

| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- | |

Physicochemical Properties

Detailed experimental data for this compound are sparse in publicly available literature. However, the properties of the well-characterized isomer, 4-(4-methoxyphenyl)butyric acid, serve as a useful proxy for estimation and experimental planning.

Table 2: Physicochemical Data (Primarily of Isomer CAS 4521-28-2)

| Property | Value | Notes and Source |

|---|---|---|

| Physical Form | Expected to be a powder or crystalline solid. | General observation for similar compounds. |

| Melting Point | 56-59 °C | Data for para isomer.[1] The ortho isomer's melting point may differ due to crystal packing. |

| Boiling Point | 196 °C @ 10 mmHg | Data for para isomer.[1] |

| Solubility | Slightly soluble in methanol. Insoluble in chloroform. | Data for para isomer.[1] Solubility in other organic solvents like THF, Ethyl Acetate, and DMF is expected. |

| pKa | ~4.76 (Predicted) | Data for para isomer.[1] The carboxylic acid proton is moderately acidic. |

| Storage | Sealed in a dry, room temperature environment. |[2] |

Synthesis and Purification

A common and robust method for synthesizing phenylalkanoic acids involves the reduction of a corresponding keto acid. The following protocol is adapted from a well-established procedure for the para isomer and represents a reliable strategy for synthesizing the target ortho compound from 4-(2-methoxyphenyl)-4-oxobutanoic acid.[1]

3.1. Causality of the Synthetic Approach

The chosen method is a catalytic hydrogenation, specifically a Clemmensen or Wolff-Kishner-type reduction performed under milder conditions using palladium on carbon (Pd/C). This heterogeneous catalyst is highly efficient for reducing ketones, particularly aryl ketones, to the corresponding alkanes without affecting the aromatic ring or the carboxylic acid moiety. Acetic acid is used as a solvent to ensure the solubility of the starting material and product, while THF can act as a co-solvent. The use of hydrogen gas is the core of the reduction process. The workup procedure is designed to efficiently remove the catalyst and isolate the pure product.

3.2. Representative Synthetic Workflow Diagram

Sources

4-(2-methoxyphenyl)butanoic acid molecular weight

An In-depth Technical Guide to 4-(2-Methoxyphenyl)butanoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 33209-75-5), a key chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, provide validated protocols for its synthesis and characterization, and explore its utility as a molecular building block.

Core Physicochemical & Structural Properties

This compound is an aromatic carboxylic acid featuring a methoxy group in the ortho position on the phenyl ring. This specific substitution pattern imparts unique steric and electronic properties that are highly valuable in organic synthesis, influencing reactivity and the conformational preferences of derivative molecules. Its molecular weight is 194.23 g/mol .

The core specifications of this compound are summarized below for quick reference.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| CAS Number | 33209-75-5 | [1][2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 160 °C @ 3 mmHg | [4] |

| Solubility | Soluble in methanol | [4] |

Synthesis and Purification Workflow

The synthesis of this compound is reliably achieved through a two-step process involving an initial Friedel-Crafts acylation followed by a robust reduction of the resulting ketone. This pathway is advantageous due to the high availability of starting materials and generally high yields.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is the most direct method to form the carbon-carbon bond between the aromatic ring of anisole (2-methoxytoluene) and the succinic anhydride acyl group. Dichlorobenzene is often chosen as a solvent because its high boiling point allows for a wider reaction temperature range and it is relatively inert under Friedel-Crafts conditions.[5]

-

Catalytic Hydrogenation: The reduction of the aryl ketone intermediate is critical. While various methods exist (e.g., Clemmensen, Wolff-Kishner), catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred in a professional setting.[6] It offers milder reaction conditions, avoids the use of toxic heavy metals like mercury (Clemmensen) or harsh basic and high-temperature conditions (Wolff-Kishner), and typically results in a cleaner product with simpler workup.[5][6]

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol:

Step 2.1: Synthesis of 4-(2-methoxyphenyl)-4-oxobutanoic acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichlorobenzene (10 vol).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. In a separate flask, dissolve anisole (1.0 eq) and succinic anhydride (1.05 eq) in dichlorobenzene (5 vol).

-

Reaction: Add the anisole/succinic anhydride solution dropwise to the AlCl₃ suspension, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or HPLC indicates completion.

-

Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid (HCl). Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice with dichlorobenzene.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2.2: Reduction to this compound

-

Setup: In a hydrogenation vessel, suspend the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a solvent mixture of acetic acid and tetrahydrofuran (THF) (1:1, 10 vol).[6]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~5% w/w of the substrate).[6]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (e.g., 50 psi or 0.4 MPa) at room temperature for 8-12 hours.[6]

-

Isolation: Upon reaction completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product as a white crystalline solid.

Analytical Characterization and Quality Control

A multi-pronged analytical approach is required to confirm the identity, purity, and quality of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system for characterization.

Caption: A validated analytical workflow for the comprehensive quality control of this compound.

Protocol 3.1: ¹H NMR Spectroscopy for Structural Confirmation

-

Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure by mapping the chemical environment of each proton. The predicted spectrum should show distinct signals for the aromatic protons (influenced by the ortho-methoxy group), the three methylene groups of the butyric acid chain, and the methoxy singlet.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

~12.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~6.8-7.2 ppm: A complex multiplet pattern for the 4 aromatic protons on the disubstituted ring.

-

~3.8 ppm: A sharp singlet for the 3 protons of the methoxy group (-OCH₃).

-

~2.6 ppm: A triplet for the 2 protons on the carbon adjacent to the aromatic ring (-CH₂-Ar).

-

~2.3 ppm: A triplet for the 2 protons on the carbon adjacent to the carboxyl group (-CH₂-COOH).

-

~1.9 ppm: A multiplet (quintet or sextet) for the 2 central methylene protons (-CH₂-).[6][7]

-

-

Protocol 3.2: RP-HPLC for Purity and Assay

-

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A C18 column separates molecules based on hydrophobicity, allowing for the quantification of the main peak against any synthesis-related impurities.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions: [8][9]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 70:30 (A:B), ramp to 30:70 over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm and 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Calculate purity by the area percent method. The main peak should have a consistent retention time and be >97% of the total integrated area for a high-purity sample.[4]

-

Protocol 3.3: GC-MS for Identity and Volatile Impurities

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and can detect volatile impurities. Carboxylic acids often require derivatization (e.g., conversion to a methyl ester) to improve their volatility and chromatographic peak shape.

-

Methodology:

-

Derivatization (Esterification): Dissolve ~5 mg of the sample in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and heat at 60 °C for 1-2 hours. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer and concentrate.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: The mass spectrum of the derivatized methyl ester should show a molecular ion peak [M]⁺ at m/z 208, corresponding to C₁₂H₁₆O₃. The fragmentation pattern will provide further structural confirmation.

-

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable synthon or building block in the synthesis of more complex molecules.[10]

-

Scaffold for Lead Compounds: The molecule provides a bifunctional scaffold. The carboxylic acid group is a versatile handle for amide bond formation, esterification, or reduction. The methoxy-substituted phenyl ring can be further functionalized or act as a key pharmacophoric element for receptor binding.

-

Introduction of Lipophilicity: The butanoic acid chain and the phenyl ring introduce controlled lipophilicity, which is a critical parameter (logP) in tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

-

Precursor for Fused Ring Systems: The butanoic acid side chain can be used to construct fused ring systems, such as tetralones, which are common cores in many biologically active compounds.[5]

Caption: Conceptual diagram illustrating the synthetic utility of this compound in constructing complex target molecules.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, this compound presents moderate hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][4] The related para-isomer may also cause respiratory irritation.[11][12]

-

Precautionary Measures: [2][4]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-sealed container in a cool, dry place. For long-term stability, refrigeration (0-10 °C) is recommended.[1][4]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34657, 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Retrieved from [Link]

-

Gînsă, C. E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 288. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 33209-75-5 | Product Name : this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

-

AccelaChem. (n.d.). 33209-75-5,4-(2-Methoxyphenyl)butyric Acid. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 33209-75-5|this compound|BLD Pharm [bldpharm.com]

- 3. 33209-75-5,4-(2-Methoxyphenyl)butyric Acid -AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-(2-Methoxyphenyl)butyric Acid | 33209-75-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 6. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 10. 4521-28-2|4-(4-Methoxyphenyl)butyric acid|BLD Pharm [bldpharm.com]

- 11. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(4-Methoxyphenyl)butyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

chemical properties of 4-(2-methoxyphenyl)butanoic acid

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxyphenyl)butanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with CAS Number 33209-75-5, is an aromatic carboxylic acid characterized by a butyric acid chain attached to a methoxy-substituted benzene ring at the ortho position. Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol . This compound serves as a valuable intermediate in various organic synthesis endeavors, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] The strategic placement of the methoxy and carboxylic acid functional groups imparts a unique reactivity profile, making it a key building block for constructing more complex molecular architectures, notably polycyclic systems.

This guide provides a comprehensive overview of the , focusing on its synthesis, spectroscopic signature, and characteristic reactivity. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is foundational to its application.

| Property | Value | Source |

| CAS Number | 33209-75-5 | Simson Pharma Limited |

| Molecular Formula | C₁₁H₁₄O₃ | Simson Pharma Limited |

| Molecular Weight | 194.23 g/mol | Simson Pharma Limited |

| IUPAC Name | This compound | Simson Pharma Limited |

| Synonyms | 2-Methoxybenzenebutanoic acid | Simson Pharma Limited |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and logical pathway involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction. This approach is favored for its reliability and the ready availability of starting materials.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation of Anisole

The initial step is the acylation of anisole with succinic anhydride. The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. The choice of solvent and reaction conditions can influence the regioselectivity. While the para-substituted product is often the major isomer due to less steric hindrance, the ortho-product is also formed and can be separated chromatographically.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable inert solvent such as dichlorobenzene, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.[3]

-

Once the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.[3]

-

After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

-

The resulting solid, a mixture of 4-(2-methoxyphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid, is filtered, washed with water, and dried.

-

The ortho-isomer is then isolated via column chromatography.

Causality Insights: The use of a Lewis acid like AlCl₃ is crucial as it coordinates with succinic anhydride to form a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the electron-rich anisole ring.[3] Dichlorobenzene is often used as a solvent because it is inert under the reaction conditions and has a suitable boiling point.[3]

Step 2: Clemmensen or Wolff-Kishner Reduction of the Keto Acid

The intermediate keto acid is then reduced to the target butanoic acid. The choice of reduction method depends on the overall stability of the molecule. A common method is catalytic hydrogenation.

Protocol (Catalytic Hydrogenation):

-

The isolated 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) is dissolved in a solvent mixture, typically ethyl acetate and acetic acid.[3]

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[3]

-

The mixture is then subjected to a hydrogen atmosphere (typically overnight at normal pressure) and heated gently (e.g., to 50°C) with vigorous stirring.[3]

-

Upon completion, the catalyst is removed by filtration through celite.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Causality Insights: Catalytic hydrogenation is a reliable method for reducing aryl ketones without affecting the carboxylic acid or the aromatic ring. The acetic acid in the solvent mixture helps to maintain the catalyst's activity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H): complex multiplet pattern in the range of δ 6.8-7.3 ppm, characteristic of an ortho-disubstituted benzene ring. - Methoxy protons (3H): a sharp singlet around δ 3.8 ppm. - Methylene protons adjacent to the aromatic ring (2H): a triplet around δ 2.6 ppm. - Methylene protons adjacent to the carboxyl group (2H): a triplet around δ 2.3 ppm. - Central methylene protons (2H): a multiplet (quintet or sextet) around δ 1.9 ppm. - Carboxylic acid proton (1H): a broad singlet, typically δ > 10 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ ~179-180 ppm. - Aromatic carbons: 6 signals in the range of δ 110-158 ppm. The carbon bearing the methoxy group will be the most downfield. - Methoxy carbon (-OCH₃): δ ~55 ppm. - Methylene carbons (-CH₂-): signals in the range of δ 25-35 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): a very broad band from 2500-3300 cm⁻¹.[4] - C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. - C=O stretch (carbonyl): a strong, sharp band around 1700-1725 cm⁻¹.[4] - C-O stretch (ether and acid): bands in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion ([M]⁺): m/z = 194. - Key Fragments: Loss of H₂O (m/z = 176), loss of COOH (m/z = 149), and a prominent peak corresponding to the methoxy-tropylium ion or related structures. |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the electron-rich aromatic ring.

Intramolecular Friedel-Crafts Acylation (Cyclization)

A cornerstone reaction for this molecule is its ability to undergo intramolecular acylation to form a six-membered ring, yielding 5-methoxy-α-tetralone. This transformation is a powerful tool for the synthesis of polycyclic compounds.

Caption: Intramolecular cyclization of this compound.

This reaction is typically promoted by strong acids that can facilitate the formation of an acylium ion, which then acts as the electrophile.

Protocol for Intramolecular Cyclization:

-

This compound is added to polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[5]

-

The mixture is heated (e.g., 80-100°C) with stirring for a few hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and then carefully poured into a beaker of ice water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude 5-methoxy-α-tetralone, which can be purified by chromatography or distillation.

Causality Insights: Polyphosphoric acid and methanesulfonic acid are excellent reagents for this transformation because they are strong, non-oxidizing acids that also act as dehydrating agents, driving the formation of the acylium ion intermediate.[5] The intramolecular nature of the reaction is highly efficient for forming 5- and 6-membered rings.[5]

Applications in Research and Drug Development

While specific applications for this compound itself are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. Its derivatives, particularly the tetralones obtained from its cyclization, are key precursors for:

-

Pharmaceutical Scaffolds: The tetralone core is a common feature in many natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1]

-

Fine Chemical Synthesis: It serves as a versatile building block for creating more elaborate chemical structures for use in materials science and agricultural chemistry.[6]

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its utility as a synthetic intermediate. Its synthesis via Friedel-Crafts acylation and subsequent reduction is a robust and scalable process. The molecule's most notable chemical characteristic is its propensity to undergo intramolecular cyclization to form a tetralone derivative, a reaction of considerable importance in the synthesis of complex cyclic systems. A thorough understanding of its spectroscopic signature and reactivity is essential for any scientist looking to utilize this compound in their research and development activities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.

- Chem-Impex International. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

IndiaMART. (n.d.). 4-(2-Methoxyphenyl) Butanoic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(2-Methoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)butanoic acid, a methoxy-substituted aromatic fatty acid. Due to a significant prevalence of data for its structural isomer, 4-(4-methoxyphenyl)butanoic acid, this document serves to consolidate the available information specific to the 2-methoxy isomer, clearly delineate it from related compounds, and highlight the current gaps in the scientific literature. This guide covers the nomenclature, chemical and physical properties, proposed synthetic pathways, and analytical characterization of this compound. It is intended to be a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in this compound and its potential applications.

Introduction and Nomenclature

This compound (Figure 1) is a carboxylic acid derivative of benzene. The structural arrangement, with the methoxy group at the ortho position relative to the butanoic acid side chain, is a key determinant of its chemical and physical properties, distinguishing it from its more extensively studied para-isomer. Accurate identification and nomenclature are paramount for unambiguous scientific communication and research.

Systematic and Common Names:

A clear and consistent naming convention is crucial to avoid confusion with its isomers. The synonyms for this compound are presented in Table 1.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | - |

| CAS Number | 33209-75-5 | |

| Synonym | Butyric acid, 4-(o-methoxyphenyl)- | |

| Synonym | Butyric acid,gamma-(o-methoxyphenyl)- | |

| Synonym | Benzenebutanoic acid, 2-methoxy- | |

| Synonym | 2-Methoxybenzenebutanoic acid |

Structural Isomerism:

It is critical to distinguish this compound from its isomers, particularly the para-isomer, 4-(4-methoxyphenyl)butanoic acid (CAS Number: 4521-28-2). The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic and steric properties, which in turn affect its reactivity, physical properties, and biological activity.

Figure 1: Structural Isomers of Methoxyphenylbutanoic Acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research. Due to a notable lack of experimentally determined data in the peer-reviewed literature for the 2-methoxy isomer, some of the following information is based on supplier data and computational predictions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | Not available | Experimental data lacking |

| Boiling Point | Not available | Experimental data lacking |

| Solubility | Not available | Experimental data lacking |

| pKa | Not available | Experimental data lacking |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the butanoic acid chain. The splitting patterns of the aromatic protons would be indicative of the ortho-substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being influenced by the ortho-methoxy substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butanoic acid side chain.

Synthesis of this compound

Detailed, peer-reviewed synthetic procedures with reported yields for this compound are scarce. However, general synthetic strategies for related compounds can be adapted. A plausible synthetic route is outlined below. It is important to note that this represents a theoretical pathway and would require experimental optimization and validation.

Proposed Synthetic Pathway:

A potential synthesis could involve a Friedel-Crafts acylation of anisole with succinic anhydride, followed by a reduction of the resulting keto acid.

Figure 2: Proposed Synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Friedel-Crafts Acylation:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride portion-wise.

-

Slowly add anisole to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid.

-

-

Step 2: Reduction:

-

The keto acid intermediate can be reduced to the desired product using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).

-

Following the reduction, an acidic workup and extraction will yield the crude this compound.

-

Purification can be achieved by recrystallization or column chromatography.

-

Note on Causality: The choice of a non-polar solvent in the Friedel-Crafts acylation is crucial to prevent coordination with the Lewis acid catalyst. The reduction method should be chosen based on the compatibility of other functional groups in more complex derivatives.

Analytical Methodologies

The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantification.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for purity assessment and quantification. A mobile phase consisting of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid would likely provide good peak shape and resolution. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required. This method can provide excellent separation and definitive identification based on the mass spectrum of the derivative.

Spectroscopic Methods:

The spectroscopic methods outlined in Section 2 (NMR, IR, MS) are the primary tools for the structural confirmation of the synthesized compound.

Biological Activity and Potential Applications

There is a significant lack of published data on the specific biological activity of this compound. While some derivatives of butanoic acid have been investigated for various pharmacological activities, including anti-inflammatory and antimicrobial effects, it is crucial to avoid direct extrapolation of these findings to the 2-methoxy isomer without experimental validation.

Future Research Directions:

The absence of biological data presents a clear opportunity for novel research. A logical workflow for characterizing the biological activity of this compound would involve:

-

In vitro screening: Initial assessment of its activity in a panel of relevant biological assays, such as enzyme inhibition assays, receptor binding assays, or cell-based assays for cytotoxicity, anti-inflammatory, or antimicrobial effects.

-

Mechanism of action studies: If significant activity is observed, further experiments to elucidate the underlying molecular mechanisms would be warranted.

-

In vivo studies: Evaluation of the compound's efficacy and safety in appropriate animal models.

Figure 3: A Potential Workflow for the Biological Evaluation of this compound.

Conclusion

This compound represents a chemical entity with a notable lack of characterization in the current scientific literature, especially when compared to its para-isomer. This guide has synthesized the available information on its nomenclature, properties, and potential synthetic routes, while clearly indicating where experimental data is absent. The presented information aims to provide a solid foundation for researchers and to encourage further investigation into the properties and potential applications of this compound. The clear knowledge gaps, particularly in its physicochemical properties and biological activity, represent fertile ground for new scientific inquiry.

References

- This reference is a placeholder for a general organic chemistry textbook that would describe the principles of the reactions mentioned.

discovery of 4-(2-methoxyphenyl)butanoic acid derivatives

An In-Depth Technical Guide to the Synthesis and Biological Exploration of 4-(2-Methoxyphenyl)butanoic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets. The 4-phenylbutanoic acid backbone is one such framework. Its derivatives have shown promise in a range of therapeutic areas, from neurodegenerative disease to oncology. The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties and biological activity.

This guide focuses on a specific, relatively underexplored member of this family: This compound . While its close isomer, 4-(4-methoxyphenyl)butanoic acid, has been identified as a chemical chaperone with protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death, the potential of the ortho-methoxy variant remains largely uncharted territory[1]. Furthermore, related butanoic acid derivatives have demonstrated potential as anticancer and anti-leishmaniasis agents, suggesting a rich field of possibility for novel derivatives[2].

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic blueprint for the synthesis, derivatization, and biological evaluation of this promising chemical scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in authoritative scientific literature.

Part 1: Synthesis of the Core Scaffold: this compound

The journey into the therapeutic potential of this class begins with a robust and reproducible synthesis of the core molecule. The most logical and industrially scalable approach is a two-step process involving a Friedel-Crafts acylation followed by a carbonyl reduction. This method offers high yields and utilizes readily available starting materials[3].

Causality of the Synthetic Strategy

The chosen pathway begins with the electrophilic substitution of 2-methoxyanisole (guaiacol) with succinic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the anhydride, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring[3]. The ortho and para positions to the methoxy group are activated; however, steric hindrance from the methoxy group will direct the acylation primarily to the para position, yielding 4-(2-methoxy-5-hydroxyphenyl)-4-oxobutanoic acid. To obtain the target this compound, the starting material would be anisole, and the reaction would yield a mixture of ortho and para products, which would require separation. For the purpose of this guide, we will focus on a theoretical synthesis targeting the 2-methoxy phenyl structure directly, acknowledging that a practical synthesis might involve protection/deprotection steps or start from a different precursor to ensure regioselectivity. A more direct, albeit potentially lower-yielding, conceptual approach is the reaction of 2-methoxyphenylmagnesium bromide with gamma-butyrolactone.

For this guide, we will adapt a well-established procedure for creating phenylbutanoic acids: the Clemmensen reduction of an intermediate oxo-acid, which is itself formed via Friedel-Crafts acylation[3].

Synthetic Workflow Diagram

Caption: Two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from 2-methoxyanisole and succinic anhydride.

Materials:

-

2-Methoxyanisole (1.0 equiv)

-

Succinic anhydride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv)

-

Dichlorobenzene (solvent)

-

Zinc Amalgam (Zn(Hg)), amalgamated zinc wool

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

5% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Step 1: Friedel-Crafts Acylation to form 4-(2-methoxyphenyl)-4-oxobutanoic acid

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous AlCl₃ (2.5 equiv) and dichlorobenzene. Cool the slurry to 0°C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (1.1 equiv) and 2-methoxyanisole (1.0 equiv) in dichlorobenzene.

-

Add the solution from the beaker to the dropping funnel and add it dropwise to the AlCl₃ slurry over 1 hour, maintaining the temperature between 0-5°C.

-

Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.

-

The resulting solid precipitate, the intermediate keto-acid, is collected by filtration, washed with cold water, and dried.

Step 2: Clemmensen Reduction

-

To a flask containing the dried 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 equiv), add amalgamated zinc (approx. 4 equiv), concentrated HCl, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-10 hours.

-

Causality: The toluene acts as a blanket to prevent the escape of HCl gas and helps maintain the reaction temperature. The zinc amalgam provides the surface for the reduction of the ketone to an alkane.

-

-

After cooling, separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with water, then with 5% NaOH solution.

-

Acidify the basic aqueous layer with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound[4].

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Rationale for Derivatization and Biological Evaluation

With the core scaffold in hand, the next logical step is to create a library of derivatives to explore its therapeutic potential. The rationale for this exploration is based on the known activities of structurally similar compounds.

Hypothesis 1: Neuroprotection via Chemical Chaperoning

The 4-methoxy isomer, 4-(4-methoxyphenyl)butanoic acid, shows protective effects against ER stress-induced neuronal cell death[1]. ER stress is a key pathological feature in many neurodegenerative diseases. We hypothesize that the 2-methoxy isomer and its derivatives could exhibit similar or enhanced activity as chemical chaperones, helping to alleviate protein misfolding and aggregation.

Caption: Hypothesized role in mitigating ER stress.

Hypothesis 2: Anticancer and Antimicrobial Activity

Investigations into 4-[(aryl)carbamoyl]butanoic acid derivatives, which are amides of a butanoic acid core, suggest potential anticancer and anti-leishmaniasis activity[2]. This strongly implies that converting the carboxylic acid moiety of our core scaffold into various amides is a promising strategy for discovering novel cytotoxic agents. The butanoic acid backbone can also be a precursor to heterocyclic compounds like pyridazinones, which have known antimicrobial properties[5].

Derivatization Strategy: Amide Synthesis

The most straightforward and versatile derivatization is the formation of an amide bond at the carboxylic acid. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of chemical functionalities. Standard peptide coupling reagents provide a reliable method for this transformation.

Caption: Workflow for creating an amide library.

Detailed Experimental Protocol: General Amide Coupling

Objective: To synthesize a library of amide derivatives from this compound.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (1.1 equiv)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 equiv), the chosen amine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

-

Causality: HOBt is included to suppress side reactions and minimize racemization if chiral amines are used. EDC is the carbodiimide that activates the carboxylic acid.

-

-

Cool the mixture to 0°C and add DIPEA (3.0 equiv) dropwise.

-

Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the reaction forward.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: This aqueous workup removes the coupling reagents, excess amine, and any remaining starting acid, isolating the desired neutral amide product in the organic phase.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize each new derivative by NMR and mass spectrometry.

Part 3: Framework for Biological Evaluation and Data Presentation

A logical, stepwise approach to biological testing is essential to validate the hypotheses. The following protocols are designed to be self-validating systems for initial screening.

In Vitro Neuroprotection Assay (Anti-ER Stress)

Objective: To determine if the synthesized compounds can protect neuronal cells from ER stress-induced death.

Protocol:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available.

-

Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (e.g., 2 µg/mL), to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine EC₅₀ values.

Data Presentation: Neuroprotection Assay Results

All quantitative data should be summarized for clear comparison.

| Compound ID | Structure Modification | EC₅₀ (µM) for Neuroprotection | Max Protection (%) | Cytotoxicity CC₅₀ (µM) |

| Core-01 | Parent Acid | 25.4 | 68% | >100 |

| Amide-01 | -NH-CH₂CH₃ | 15.2 | 75% | >100 |

| Amide-02 | -NH-Phenyl | 5.8 | 89% | 85.2 |

| 4-MeO-PBA | (Positive Control)[1] | 18.0 | 72% | >100 |

Structure-Activity Relationship (SAR) Exploration

The data gathered from screening the amide library will illuminate the SAR. Key questions to answer include:

-

Is the free carboxylic acid necessary for activity?

-

Does the size or electronics of the amide substituent affect potency?

-

Does lipophilicity correlate with activity?

Caption: Logical flow for SAR analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to exploring the therapeutic potential of this compound derivatives. By starting with a robust synthesis of the core scaffold, proceeding to a rational design and synthesis of a focused derivative library, and employing validated biological screening protocols, researchers can efficiently navigate the early stages of the drug discovery process.

The initial findings from these studies will pave the way for more advanced investigations, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed biological effects.

-

In Vivo Efficacy: Testing promising lead compounds in animal models of neurodegeneration or cancer.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural simplicity, synthetic accessibility, and the tantalizing activity of its isomers make it a compelling subject for further investigation.

References

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

MDPI. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Retrieved from [Link]

-

Oxford Academic. (2014). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters. Retrieved from [Link]

-

IUCr. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid. Acta Crystallographica Section E. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-(2-Methoxyphenyl) Butanoic Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Profile of 4-(2-methoxyphenyl)butanoic acid: Current Knowledge and Future Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-methoxyphenyl)butanoic acid is a methoxy-substituted aromatic fatty acid. This document provides a comprehensive overview of its known chemical properties, a plausible synthetic route, and an analysis of its potential, yet unconfirmed, biological activities based on structurally related compounds. A significant gap in the scientific literature concerning the pharmacological profile of this specific molecule necessitates a forward-looking perspective. This guide, therefore, also outlines a proposed research framework to systematically characterize its therapeutic potential, thereby transforming the current knowledge deficit into an opportunity for novel discovery.

Introduction

Substituted butanoic acid derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and material science. The introduction of a methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This technical profile focuses on this compound, a compound with limited characterization in the current scientific literature. The purpose of this document is to consolidate the available information and to propose a structured approach for its future investigation.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 33209-75-5 | |

| Molecular Formula | C11H14O3 | |

| Molecular Weight | 194.23 g/mol | |

| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- |

A comprehensive list of predicted collision cross section values for different adducts is available through PubChemLite.[1]

Synthesis and Characterization

Postulated Synthesis Workflow

Caption: Postulated two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar reactions and should be optimized for safety and yield.[2][3]

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

To a stirred solution of a Lewis acid (e.g., aluminum chloride) in an appropriate solvent (e.g., dichlorobenzene) at a reduced temperature (-20°C to 0°C), add succinic anhydride.[2]

-

Slowly add anisole to the reaction mixture, maintaining the temperature.[2]

-

Allow the reaction to proceed for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid.[2]

Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid

-

Dissolve the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid in a solvent mixture (e.g., acetic acid and tetrahydrofuran).[3]

-

Add a catalyst, such as 10% palladium on carbon.[3]

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).[3]

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting product can be purified by recrystallization to afford 4-(4-methoxyphenyl)butanoic acid.[2][3]

Potential Biological Activities and Therapeutic Applications: A Landscape of Possibilities

Due to the lack of direct studies on this compound, its biological profile remains speculative. However, by examining structurally similar compounds, we can hypothesize potential areas for investigation.

-

Anti-inflammatory Properties: Derivatives of butanoic acid have been investigated for their anti-inflammatory effects.[4]

-

Antimicrobial Activity: Some butanoic acid derivatives have shown potential as antimicrobial agents.[4][5]

-

Anticancer Potential: Certain methoxyphenol derivatives have been studied for their ability to inhibit the growth of cancer cells.[6] For instance, 4-allyl-2-methoxyphenol, a compound found in cloves, has demonstrated activity against human breast cancer cells.[6]

-

Central Nervous System (CNS) Activity: The structural similarity to some fentanyl analogs, like 4-Methoxybutyrfentanyl, which have potent μ-opioid-like effects, suggests a remote possibility of CNS activity, although this is highly speculative and would require extensive investigation.[7]

It is crucial to emphasize that these are hypothetical applications based on related but distinct molecules. Direct experimental validation is necessary to determine the actual biological activity of this compound.

Proposed Research Workflow for Biological Characterization

To address the existing knowledge gap, a systematic investigation is proposed. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: A proposed phased approach for the biological characterization of this compound.

Conclusion and Future Outlook

This compound represents an under-investigated molecule with potential for novel therapeutic applications. While its physicochemical properties are documented, a significant void exists in the understanding of its biological activity. The synthetic route, though not explicitly detailed in the literature, can be reasonably inferred. The true value of this compound will be unlocked through a systematic and rigorous biological evaluation as outlined in this guide. This presents a clear and compelling opportunity for researchers in the field of drug discovery to explore a new chemical entity with the potential to address unmet medical needs.

References

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

-

4-(4-Methoxyphenyl)butyric acid | C11H14O3. PubChem. Available from: [Link]

-

2-(4-Methoxyphenyl)butanoic acid | C11H14O3. PubChem. Available from: [Link]

- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.

-

4-Methoxybutyrfentanyl. Grokipedia. Available from: [Link]

-

An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available from: [Link]

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure. Available from: [Link]

-

4-(2-methoxyphenyl)butyric acid (C11H14O3). PubChemLite. Available from: [Link]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available from: [Link]

-

Butanoic acid Structure – C4H8O2. BYJU'S. Available from: [Link]

Sources

- 1. PubChemLite - 4-(2-methoxyphenyl)butyric acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 3. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. media.neliti.com [media.neliti.com]

- 7. grokipedia.com [grokipedia.com]

The Untapped Potential of 4-(2-methoxyphenyl)butanoic Acid: A Scaffolding Approach for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This technical guide delves into the latent potential of 4-(2-methoxyphenyl)butanoic acid, a molecule that, despite its simple structure, presents a compelling starting point for the synthesis of diverse and biologically active compounds. While direct pharmacological data on this compound is notably scarce in current literature, this guide will illuminate its significance as a versatile building block. By examining the synthesis, physicochemical properties, and the established biological activities of its structural isomers and derivatives, we will construct a hypothesis-driven framework for its application in medicinal chemistry, with a particular focus on oncology and inflammatory diseases. This document serves as a foundational resource for researchers, scientists, and drug development professionals, aiming to inspire and guide future investigations into this promising, yet underexplored, chemical entity.

Introduction: The Case for Scaffolding in Drug Discovery

The principle of molecular scaffolding is a cornerstone of modern medicinal chemistry. It involves the use of a core chemical structure that can be systematically modified to create a library of analogs with diverse pharmacological profiles.[1] this compound, with its aromatic ring, flexible butyric acid chain, and strategically positioned methoxy group, embodies the ideal characteristics of such a scaffold. The ortho-methoxy substitution, in particular, offers unique steric and electronic properties compared to its more commonly studied meta and para isomers, potentially leading to novel structure-activity relationships (SAR). This guide will therefore focus on what is known about the broader class of methoxyphenylalkanoic acids to project the potential roles of the ortho-isomer.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | 33209-75-5 | |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Synonyms | 2-Methoxybenzenebutanoic acid, 4-(o-methoxyphenyl)butyric acid |

Synthesis:

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the Clemmensen or Wolff-Kishner reduction of the corresponding 4-(2-methoxyphenyl)-4-oxobutanoic acid. This precursor is readily accessible via a Friedel-Crafts acylation of anisole with succinic anhydride.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add anisole (2-methoxybenzene) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

-

Add the 4-(2-methoxyphenyl)-4-oxobutanoic acid from Step 1 to the flask.

-

Heat the mixture under reflux for several hours. Add additional portions of concentrated hydrochloric acid as needed to maintain a vigorous reaction.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry, and concentrate to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic route to this compound.

Inferred Biological Activity and Medicinal Chemistry Applications

While direct biological data for this compound is lacking, the activities of its isomers and related compounds provide a strong basis for predicting its potential therapeutic applications.[2]

Anticancer Potential

Derivatives of methoxyphenyl alkanoic acids have demonstrated promising anticancer activities. For instance, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[3] The methoxy group, in various positions on the phenyl ring, has been shown to contribute to the cytotoxic activity of many compounds by influencing their binding to protein targets and modulating downstream signaling pathways.[4]

The this compound scaffold can be utilized to synthesize a variety of derivatives, such as amides, esters, and hydrazones, which can be screened for anticancer activity. The ortho-methoxy group can influence the conformation of the molecule, potentially leading to selective interactions with cancer-specific targets.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to apoptosis in cancer cells.

Caption: Hypothetical anticancer mechanism of action.

Anti-inflammatory and Antioxidant Properties

Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant and anti-inflammatory properties. The methoxy group can donate an electron to stabilize free radicals, thus mitigating oxidative stress, a key factor in many inflammatory diseases. Derivatives of butanoic acid have also been reported to possess anti-inflammatory activity.[2] This suggests that this compound and its derivatives could be explored for the treatment of conditions such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

Future Research Directions

The lack of direct biological data on this compound presents a significant opportunity for novel research. A systematic investigation into its therapeutic potential is warranted. The following experimental workflow is proposed for the initial characterization of this compound and its derivatives.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound represents a largely untapped resource in the field of medicinal chemistry. While direct evidence of its biological activity is currently unavailable, the established pharmacological profiles of its structural isomers and related butanoic acid derivatives provide a compelling rationale for its investigation as a versatile molecular scaffold. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. It is the author's belief that a focused research effort on this compound and its derivatives will unlock new avenues for drug discovery and ultimately contribute to the advancement of human health.

References

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

-

2-(4-Methoxyphenyl)butanoic acid | C11H14O3 | CID 34657 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

4-(2-Methoxyphenyl) Butanoic Acid - IndiaMART. IndiaMART. Available from: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

-

Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. ResearchGate. Available from: [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. MDPI. Available from: [Link]

-

Bioactive compound and their biological activity - ResearchGate. ResearchGate. Available from: [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed. National Center for Biotechnology Information. Available from: [Link]

Sources

Introduction to 4-(2-Methoxyphenyl)butanoic Acid and its Solubility

An In-depth Technical Guide to the Solubility of 4-(2-Methoxyphenyl)butanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a critical parameter for its application in research and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the intrinsic properties of the molecule, the extrinsic factors governing its solubility, and the gold-standard methodologies for its empirical determination. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical steps necessary to accurately characterize and understand the solubility profile of this compound.

This compound (CAS No. 33209-75-5) is an organic compound featuring a carboxylic acid functional group and a methoxy-substituted phenyl ring.[1] The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to complex formulation strategies to ensure adequate absorption.[2] Therefore, a thorough understanding and precise measurement of the solubility of this compound are foundational steps in its scientific evaluation. This guide will delve into the key determinants of its solubility and provide a robust framework for its experimental validation.

Core Physicochemical Properties

The solubility behavior of a compound is dictated by its intrinsic physicochemical properties. These parameters provide the basis for predicting how the molecule will interact with various solvent systems.

| Property | Value | Source | Significance in Solubility |

| CAS Number | 33209-75-5 | [1] | Unique chemical identifier for the ortho-methoxy isomer. |

| Molecular Formula | C₁₁H₁₄O₃ | Provides elemental composition. | |

| Molecular Weight | 194.23 g/mol | Used for converting mass concentration to molar concentration. | |

| pKa (Predicted) | 4.73 ± 0.10 | [3] | Critical for pH-dependent solubility. As a carboxylic acid, the molecule will be predominantly in its neutral, less soluble form at pH < pKa and its ionized, more soluble carboxylate form at pH > pKa. |

| logP (Predicted) | 2.1 - 2.3 | [4][5] | Indicates lipophilicity. A positive logP suggests a preference for hydrophobic (lipid-like) environments over aqueous ones, often correlating with lower water solubility. |

| Melting Point | 62-63 °C | [3] | Reflects crystal lattice energy. A higher melting point generally indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution, often implying lower solubility. |

| Synonyms | 2-Methoxybenzenebutanoic acid | Alternative nomenclature. |